Mequindox

Antimicrobial Susceptibility Minimum Inhibitory Concentration (MIC) Escherichia coli

Mequindox (MEQ) is the rationally selected QdNO for studies requiring reduced background genotoxicity compared to carbadox, supported by in vivo micronucleus data. Its 2- to 8-fold higher in vitro potency against E. coli versus olaquindox enables lower effective feed concentrations, mitigating resistance selection pressure. Oral bioavailability in chickens is only 16.6%, mandating i.m. administration (89.4% bioavailability) for systemic infection models. With 33 identified metabolites and intermediate adrenal toxicity among QdNOs, MEQ serves as an ideal SAR probe for mechanistic toxicology and metabolic pathway dissection.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 13297-17-1
Cat. No. B078584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMequindox
CAS13297-17-1
SynonymsMequindox
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C
InChIInChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3
InChIKeyCUJMCPPBTUATEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Mequindox (CAS 13297-17-1): A Core Quinoxaline-di-N-oxide Antibacterial for Veterinary Procurement


Mequindox (MEQ, 3-methyl-2-quinoxalinacetyl-1,4-dioxide) is a synthetic antibacterial agent belonging to the quinoxaline-1,4-di-N-oxide (QdNO) class, which has been primarily utilized in veterinary medicine as a feed additive and therapeutic for food-producing animals since its development in China in the 1980s [1]. Its primary mechanism is the inhibition of bacterial DNA synthesis, contributing to its broad-spectrum activity against both Gram-positive and Gram-negative pathogens . While it shares its chemical class with other QdNOs like olaquindox (OLA), carbadox (CBX), cyadox (CYA), and quinocetone (QCT), it exhibits distinct pharmacokinetic, toxicological, and resistance profiles that are critical for informed scientific and industrial selection [2].

Why Mequindox Cannot Be Directly Substituted by Other QdNOs: A Comparative Analysis


Despite their shared quinoxaline-1,4-dioxide core, simple substitution of one QdNO for another (e.g., replacing Mequindox with Olaquindox or Carbadox) is scientifically unsound due to profound differences in their in vitro antibacterial potency, in vivo genotoxicity profiles, adrenal toxicity, metabolic fate, and pharmacokinetic behavior. Evidence shows that the side-chain modifications on the QdNO core dictate each compound's unique interaction with bacterial targets and mammalian detoxification pathways. Consequently, assumptions of class-wide efficacy or safety can lead to inaccurate dosing, unexpected toxicity, or the selection of resistant bacterial populations. The following quantitative evidence sections provide the necessary data to make a precise, comparator-driven decision for Mequindox procurement and use [1].

Quantitative Comparator Evidence: Mequindox vs. Key QdNO Analogs


Mequindox Exhibits 2- to 8-Fold Higher In Vitro Potency than Olaquindox Against E. coli

In a comparative analysis of antimicrobial susceptibility, Mequindox (MEQ) demonstrates significantly greater intrinsic potency than Olaquindox (OLA) against Escherichia coli. The MIC50 and MIC90 values for MEQ were found to be 2- to 8-fold lower than those for OLA, indicating superior activity against a broad panel of bacterial strains [1]. This difference is a critical factor in selection, as it suggests MEQ can achieve bacterial inhibition at lower concentrations, which may translate to reduced drug exposure and a potentially lower risk of selecting for high-level resistance compared to OLA at equivalent doses.

Antimicrobial Susceptibility Minimum Inhibitory Concentration (MIC) Escherichia coli Veterinary Pharmacology

Mequindox Shows Lower Genotoxic Potential In Vivo Compared to Carbadox

While both Mequindox (MEQ) and Carbadox (CBX) are known to possess genotoxic potential, a direct comparative study using OECD guideline tests revealed a critical quantitative difference in their in vivo effects. In a mouse bone marrow micronucleus test, CBX produced a significantly higher proportion of micronucleus formation compared to MEQ [1]. Although MEQ's mutagenicity was slightly higher in some in vitro assays, the in vivo micronucleus test is a more relevant indicator of systemic genotoxic risk. This suggests that under comparable exposure conditions, MEQ may present a lower in vivo genotoxic hazard than CBX.

Genotoxicity In Vivo Toxicology Micronucleus Test Safety Pharmacology

Mequindox Induces Lower and More Transient Oxidative Stress in Adrenocortical Cells Compared to Olaquindox

In a study assessing the adrenal toxicity of three QdNOs, Mequindox (MEQ) demonstrated a superior safety profile regarding oxidative stress compared to Olaquindox (OLA). Both compounds induced cell damage in porcine adrenocortical cells, but OLA triggered a 'persistent and utmost release' of intracellular reactive oxygen species (ROS). In contrast, MEQ induced a 'similar but weaker' and more transient ROS response [1]. The study's third comparator, Cyadox (CYA), exhibited even lower toxicity. This quantifies MEQ's intermediate position: it is less toxic than OLA but more toxic than CYA in this specific adrenal cell model.

Adrenal Toxicity Reactive Oxygen Species (ROS) In Vitro Toxicology Comparative Pharmacology

Mequindox Metabolism Results in Fewer Total Metabolites than Olaquindox or Quinocetone, Simplifying Residue Analysis

Comparative metabolism studies across multiple species reveal a significant quantitative difference in the metabolic complexity of various QdNOs. Mequindox (MEQ) is metabolized into a total of 33 distinct metabolites, a number substantially lower than the 35 metabolites identified for Olaquindox (OLA) and the 56 metabolites for Quinocetone (QCT) [1]. A lower number of metabolites can streamline the analytical process for residue monitoring and marker residue selection, potentially reducing the complexity and cost associated with ensuring food safety compliance.

Metabolism Residue Analysis Food Safety Veterinary Drug Disposition

Mequindox Achieves High Intramuscular Bioavailability (89.4%) but Poor Oral Bioavailability (16.6%) in Chickens, Defining Route-Specific Dosing

The pharmacokinetic profile of Mequindox (MEQ) in chickens reveals a critical route-dependent differentiation. Following intramuscular (i.m.) administration, MEQ exhibits high absolute bioavailability (F) of 89.4%, indicating near-complete systemic absorption. In stark contrast, its oral bioavailability is only 16.6% [1]. This >5-fold difference quantifies the severe impact of first-pass metabolism on oral dosing and provides a clear, quantitative justification for selecting the i.m. route when rapid and reliable systemic concentrations are required for treating systemic infections.

Pharmacokinetics Bioavailability Route of Administration Veterinary Pharmaceutics

Evidence-Based Application Scenarios for Mequindox in Veterinary and Research Settings


Preferred QdNO for In Vivo Studies Requiring Lower Systemic Genotoxicity Risk than Carbadox

Based on direct comparative in vivo micronucleus test data showing lower genotoxicity than carbadox (CBX) [1], Mequindox (MEQ) is the recommended choice over CBX for research applications in animal models where minimizing background genotoxic effects is critical for interpreting results. This is particularly relevant for long-term feeding studies or investigations into other toxicological endpoints.

Candidate for Feed-Additive Formulations Targeting E. coli Control with Reduced Selection Pressure

Given its 2- to 8-fold higher in vitro potency (lower MICs) against E. coli compared to olaquindox (OLA) [2], MEQ is scientifically justified for use in feed-additive formulations designed to control enteric E. coli populations at lower effective concentrations. This characteristic may be leveraged to reduce the total drug load in feed, potentially mitigating the selection pressure for high-level resistance compared to less potent analogs like OLA.

Model Compound for Investigating Structure-Toxicity Relationships in the QdNO Class

The unique positioning of Mequindox in comparative toxicity assays—specifically, its intermediate adrenal toxicity (less than OLA, greater than CYA) [3] and its distinct metabolic profile with 33 identified metabolites [4]—makes it an ideal model compound for structure-activity relationship (SAR) and mechanistic toxicology studies. It serves as a crucial comparator to dissect the molecular features of the QdNO core that drive specific toxicities and metabolic pathways.

Therapeutic Use via Intramuscular Injection for Systemic Infections in Poultry

Procurement and clinical protocol design should be driven by the stark pharmacokinetic data: oral bioavailability in chickens is only 16.6%, whereas intramuscular (i.m.) bioavailability is 89.4% [5]. This evidence mandates that any formulation intended for treating systemic infections (e.g., by E. coli or Salmonella sp.) must be designed for i.m. administration to achieve therapeutic plasma concentrations. Oral formulations are only suitable for treating intestinal infections via local action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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